molecular formula C19H17NO5 B2708374 [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate CAS No. 474922-65-1

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate

Cat. No. B2708374
CAS RN: 474922-65-1
M. Wt: 339.347
InChI Key: PKLRDWQUMGEQAO-UHFFFAOYSA-N
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Description

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate, also known as AOPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. AOPB is a derivative of 4-formylbenzoic acid and 4-acetylaniline, and its unique chemical structure has led to its investigation for its biological and physicochemical properties.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

A study by Vetica et al. (2016) introduced a highly stereoselective one-pot intramolecular Mannich reaction using 2-oxopropyl-2-formylbenzoates and anilines as substrates. This process, catalyzed by a secondary amine, yielded a new class of 4-aminoisochromanones with excellent cis-stereoselectivities and enantiomeric excesses, demonstrating the compound's utility in asymmetric synthesis (Vetica, Fronert, Puttreddy, Rissanen, & Enders, 2016).

Heterocyclic Compound Synthesis

Shaabani et al. (2019) developed a novel, efficient, and environmentally friendly approach for the synthesis of biologically important bis-heterocyclic oxazepine-quinazolinone derivatives. This method involves a one-pot three-component reaction without using any catalyst, showcasing the versatility of related chemical structures in synthesizing complex heterocyclic compounds (Shaabani, Shaabani, Kučeráková, & Dušek, 2019).

Tautomeric Equilibrium Studies

Luliński et al. (2007) explored the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. Their findings contribute to the understanding of the dynamic equilibrium and tautomerization processes in related compounds, offering insights into the reactivity and stability of these molecules (Luliński, Madura, Serwatowski, Szatyłowicz, & Zachara, 2007).

Drug Polymorphism

Katrincic et al. (2009) utilized solid-state characterization methods to study a dimorphic pharmaceutical compound, highlighting the importance of polymorph selection in drug development. This research emphasizes the compound's role in understanding and selecting the appropriate polymorphic form for pharmaceutical applications (Katrincic, Sun, Carlton, Diederich, Mueller, & Vogt, 2009).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-formylbenzoate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

properties

IUPAC Name

[1-(4-acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-12(22)15-7-9-17(10-8-15)20-18(23)13(2)25-19(24)16-5-3-14(11-21)4-6-16/h3-11,13H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLRDWQUMGEQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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